4-(m-Tolylazo)-1-naphthol
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Overview
Description
4-(m-Tolylazo)-1-naphthol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a naphthol moiety linked to a tolyl group through an azo linkage. The compound is known for its vivid coloration, making it useful in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolylazo)-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of m-toluidine using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 1-naphthol in an alkaline medium to yield the desired azo compound.
Reaction Steps:
Azo Coupling:
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with 1-naphthol.
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolylazo)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: m-Toluidine and 1-naphthylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(m-Tolylazo)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed as a staining agent in microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and inks due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(m-Tolylazo)-1-naphthol primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The azo linkage can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(p-Tolylazo)-1-naphthol: Similar structure but with the tolyl group in the para position.
4-(m-Tolylazo)-2-naphthol: Similar structure but with the azo linkage at the 2-position of naphthol.
4-(m-Tolylazo)-phenol: Similar structure but with a phenol moiety instead of naphthol.
Uniqueness
4-(m-Tolylazo)-1-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the azo linkage and the presence of the naphthol moiety contribute to its stability and vibrant coloration, making it particularly valuable in dye and pigment applications.
Properties
CAS No. |
25476-96-4 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-[(3-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-6-13(11-12)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3 |
InChI Key |
PBEJNOBUZDXAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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